2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a 2,3-dihydro-1H-indole moiety linked to an acetamide group, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 2,3-dihydro-1H-indole is then acylated using 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the desired acetamide.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) initially, followed by gradual warming to room temperature. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the indole moiety is particularly significant, as indole derivatives are known to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide depends on its interaction with molecular targets. The indole moiety can interact with enzymes, receptors, and other proteins, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3,(H,18,20) |
InChI Key |
PNMNVDDFOSDQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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